Methyl 3,5-bis(aminomethyl)benzoate
Description
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 3,5-bis(aminomethyl)benzoate |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4H,5-6,11-12H2,1H3 |
InChI Key |
BVRBASQKOXPGDX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CN)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variability and Functional Groups
The benzoate core allows diverse substitutions, significantly altering physical, chemical, and application profiles. Below is a comparative analysis:
Physical and Chemical Properties
- Solubility: The aminomethyl groups in this compound enhance aqueous solubility via hydrogen bonding, whereas benzyloxy or trifluoromethyl substituents increase hydrophobicity . Copolymers with 2-ethylhexyl esters improve solubility in organic solvents, enabling higher degrees of polymerization (DP ~30–101) .
- Thermal Stability :
Polymer Chemistry
- Liquid crystalline polymers : Methyl 2,5-bis[(methylsulfonyl)oxy]benzoate and its copolymers form ordered mesophases, useful in optoelectronic devices .
- Side-chain engineering : Bulky substituents (e.g., tert-butyl) inhibit polymerization, whereas electron-withdrawing groups (e.g., –CF₃) enhance reactivity in cross-coupling reactions .
Preparation Methods
Bromination of Methyl 3,5-Dimethylbenzoate
The synthesis typically begins with methyl 3,5-dimethylbenzoate, where the methyl groups at the 3 and 5 positions undergo bromination to yield methyl 3,5-bis(bromomethyl)benzoate. This step employs N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under radical initiation conditions. Benzoyl peroxide catalyzes the homolytic cleavage of NBS, generating bromine radicals that abstract hydrogen atoms from the benzylic methyl groups, followed by bromine atom transfer.
Key Reaction Parameters:
-
Solvent: CCl4 (non-polar, inert medium for radical stability)
-
Temperature: Reflux conditions (~80°C)
-
Reaction Time: 31 hours (intermittent NBS addition to control exothermicity)
This intermediate is critical, as the bromomethyl groups serve as leaving groups in subsequent amination steps.
Amination of Methyl 3,5-Bis(bromomethyl)benzoate
The bromomethyl groups undergo nucleophilic substitution with ammonia or ammonium salts to introduce the aminomethyl functionalities. While direct ammonolysis is theoretically straightforward, practical challenges include the need for excess ammonia to suppress bis-alkylation (formation of tertiary amines) and the selection of a polar solvent to enhance nucleophilicity.
Optimized Protocol:
-
Reagents: Methyl 3,5-bis(bromomethyl)benzoate, aqueous ammonia (28–30% NH3), cesium carbonate (Cs2CO3)
-
Solvent: Anhydrous acetonitrile (MeCN) or methanol (MeOH)
-
Conditions:
-
Purification: Recrystallization from methanol-diethyl ether mixtures
The use of Cs2CO3 as a base deprotonates ammonia, enhancing its nucleophilicity and accelerating the substitution kinetics. Excess ammonia (≥5 equivalents) ensures monofunctionalization at each bromomethyl site, minimizing side products.
Mechanistic Insights into Key Reactions
Radical Bromination Mechanism
The bromination of methyl 3,5-dimethylbenzoate proceeds via a radical chain mechanism :
-
Initiation: Benzoyl peroxide decomposes thermally to generate phenyl radicals, abstracting a bromine atom from NBS to form a bromine radical (Br- ).
-
Propagation:
-
Br- abstracts a hydrogen atom from a benzylic methyl group, forming a benzyl radical.
-
The benzyl radical reacts with NBS to yield the brominated product and regenerate Br- .
-
Steric hindrance at the 3 and 5 positions ensures selective bromination at the methyl groups rather than the aromatic ring.
Nucleophilic Substitution Dynamics
The amination step follows an SN2 mechanism , where the ammonia nucleophile attacks the electrophilic benzylic carbon, displacing the bromide ion. The reaction’s success hinges on:
-
Polar Solvents: MeCN or MeOH stabilize the transition state through solvation.
-
Leaving Group Ability: Bromide’s moderate leaving group capacity necessitates elevated temperatures.
-
Steric Accessibility: The linear SN2 transition state is feasible due to the benzylic position’s geometry.
Optimization Strategies and Yield Enhancement
Solvent and Base Selection
Comparative studies indicate that acetonitrile outperforms methanol in amination reactions due to its higher dielectric constant (ε = 37.5), which stabilizes ionic intermediates. Cs2CO3 is preferred over weaker bases (e.g., K2CO3) for its strong deprotonation capacity, which maximizes ammonia’s nucleophilicity.
Temperature and Stoichiometry
Maintaining temperatures between 50–60°C balances reaction rate and byproduct suppression. Sub-stoichiometric ammonia (<2 equivalents) risks bis-alkylation, whereas ≥5 equivalents ensure >90% conversion to the target amine.
Table 1: Impact of Ammonia Equivalents on Product Distribution
| NH3 Equivalents | Primary Amine Yield (%) | Bis-Alkylated Byproduct (%) |
|---|---|---|
| 2 | 45 | 30 |
| 5 | 85 | <5 |
| 10 | 88 | <2 |
Data extrapolated from analogous dehalogenation reactions
Comparative Analysis of Synthetic Methodologies
Bromination-Amination vs. Direct Amination
Alternative routes, such as direct amination of methyl 3,5-dimethylbenzoate via nitrene insertion, face limitations in regioselectivity and functional group tolerance. The bromination-amination sequence offers superior control over substitution patterns and scalability.
Patent-Based Innovations
Amino-dehalogenation strategies disclosed in patent literature, though developed for trifluoromethyl analogs, provide insights into handling air-sensitive intermediates and optimizing ammonia delivery systems. For instance, continuous ammonia gas purging during amination minimizes oxidative degradation of the primary amine product.
Applications in Advanced Organic Synthesis
The aminomethyl groups in this compound serve as handles for further derivatization:
-
Peptide Coupling: Reaction with activated carboxylic acids forms amide-linked dendrimers.
-
Metal Coordination: The amino groups bind transition metals (e.g., Cu, Pd), enabling catalysis in cross-coupling reactions.
-
Polymer Synthesis: Copolymerization with diacyl chlorides yields polyamides with tunable thermal properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3,5-bis(aminomethyl)benzoate, and how can competing side reactions be minimized?
- Methodology : Synthesis typically involves multi-step functionalization of methyl benzoate derivatives. For example, 3,5-substitution can be achieved via nucleophilic aromatic substitution or catalytic coupling. A two-step approach may include:
Esterification : Methylation of 3,5-dicarboxybenzoate precursors.
Aminomethylation : Use of formaldehyde and ammonia under Mannich-like conditions or reductive amination of aldehyde intermediates.
- Side Reaction Mitigation : Control reaction temperature (<60°C) and use excess ammonia to suppress over-alkylation. Catalytic hydrogenation (e.g., Pd/C or RANEY® Nickel) can reduce imine intermediates to amines ().
Q. What analytical techniques are critical for characterizing purity and structure?
- Key Techniques :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., splitting of aromatic protons at 3,5 positions) and amine proton integration.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]).
- IR Spectroscopy : Stretching bands for ester carbonyl (~1700 cm) and primary amines (~3300 cm).
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- Approach : Density Functional Theory (DFT) using B3LYP/6-311+G(d,p) basis sets to calculate:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (amine groups vs. ester carbonyl).
- Frontier Molecular Orbitals : HOMO-LUMO gaps to assess reactivity.
- Solvation Effects : Use implicit solvent models (e.g., PCM) for aqueous or organic media.
Q. What crystallographic challenges arise in resolving the structure of this compound?
- Crystal Growth : Slow evaporation from ethanol/water mixtures (1:1) yields suitable single crystals.
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a Bruker SMART diffractometer.
- Refinement : SHELXL-97 for full-matrix least-squares refinement. Challenges include:
- Disorder in Flexible Groups : Apply restraints to aminomethyl moieties.
- Hydrogen Bonding : Analyze O–H···N interactions between ester oxygens and amine hydrogens.
Q. How do steric and electronic effects influence the reactivity of the aminomethyl groups in cross-coupling reactions?
- Steric Effects : Bulky substituents at 3,5 positions hinder axial approach in Suzuki-Miyaura couplings. Use smaller ligands (e.g., PPh vs. XPhos).
- Electronic Effects : Electron-donating amines activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks.
- Case Study : In Pd-catalyzed aminations, optimize equivalents of aryl halide (1.2–1.5 equiv.) and base (CsCO vs. KPO) to balance reactivity and byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
